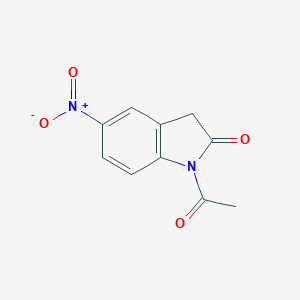

1-Acetyl-5-nitroindolin-2-one

Descripción general

Descripción

1-Acetyl-5-nitroindolin-2-one is a chemical compound with the molecular formula C10H8N2O4 . It is also known as 1-ACETYL-5-NITROINDOLINE .

Synthesis Analysis

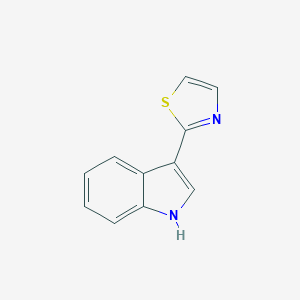

The synthesis of 1-Acetyl-5-nitroindolin-2-one and its derivatives is a topic of interest in the field of medicinal chemistry . Indole derivatives, including 1-Acetyl-5-nitroindolin-2-one, have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-nitroindolin-2-one consists of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 220.182 Da, and the monoisotopic mass is 220.048401 Da .Chemical Reactions Analysis

Indole derivatives, including 1-Acetyl-5-nitroindolin-2-one, possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-5-nitroindolin-2-one include its molecular formula, molecular weight, and physical properties such as melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds related to 1-Acetyl-5-nitroindolin-2-one have been studied for their antibacterial properties. Hybrids of indolin-2-one and nitroimidazole, for example, have shown potent antibacterial activity .

Antitumor Activity

Derivatives of indolin-2-one, such as 5-substituted indolin-2-one derivatives, have been synthesized and evaluated for their inhibitory activities against various growth factor receptors like EGFR, FGFR, VEGFR, and PDGFR, which are significant in antitumor research .

Dual Mode of Action in Antibiotics

Research indicates that indolin-2-one nitroimidazole antibiotics exhibit an unexpected dual mode of action, which could be relevant to the study of 1-Acetyl-5-nitroindolin-2-one as well .

Mecanismo De Acción

Target of Action

The primary target of 1-Acetyl-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division and growth.

Mode of Action

1-Acetyl-5-nitroindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition disrupts the process of DNA replication, leading to DNA damage and ultimately cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway. By inhibiting topoisomerase IV, 1-Acetyl-5-nitroindolin-2-one prevents the separation of replicated DNA strands . This disruption leads to DNA damage and halts the cell division process, affecting the growth and proliferation of cells .

Pharmacokinetics

This facilitates in vivo reduction, which is crucial for its mode of action .

Result of Action

The result of 1-Acetyl-5-nitroindolin-2-one’s action is the inhibition of cell growth and proliferation due to DNA damage . This makes it a potent agent against bacteria, including drug-resistant strains .

Propiedades

IUPAC Name |

1-acetyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVFIMXPGSTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385586 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-nitroindolin-2-one | |

CAS RN |

114985-63-6 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)